S-Trityl-L-cysteine

Catalog No.
S703879
CAS No.
2799-07-7
M.F
C22H21NO2S
M. Wt
363.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Trityl-L-cysteine

CAS Number

2799-07-7

Product Name

S-Trityl-L-cysteine

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Synonyms

S-Trityl-L-cysteine;2799-07-7;(+)-S-Trityl-L-cysteine;3-Tritylthio-L-alanine;Tritylcysteine;H-Cys(Trt)-OH;NSC83265;S-Tritylcysteine;L-Alanine,3-(tritylthio)-;S-(Triphenylmethyl)-L-cysteine;Alanine,3-(tritylthio)-,L-;(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid;CHEMBL392695;DLMYFMLKORXJPO-FQEVSTJZSA-N;NSC124663;BRN2339626;ST092344;S-Triphenylmethyl-L-cysteine;NSC-83265;ZZD;STLC;PubChem19027;NCIMech_000214;AC1L2Q2D;KSC491M7D

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N

Inhibition of Mitotic Kinesin Eg5

STLC acts as a potent inhibitor of mitotic kinesin Eg5, a protein essential for the proper formation and function of the mitotic spindle during cell division []. This spindle is responsible for separating duplicated chromosomes, ensuring their equal distribution between daughter cells. By inhibiting Eg5, STLC disrupts spindle formation, leading to cell cycle arrest and ultimately cell death [, ].

Antitumor Activity

Studies have demonstrated STLC's effectiveness in inhibiting the proliferation of various cancer cell lines, including those from breast, lung, and neuroblastoma [, ]. Additionally, research suggests that STLC exhibits antitumor activity in vivo, with studies in animal models showing tumor regression following STLC treatment [].

Mechanism Beyond Eg5 Inhibition

While Eg5 inhibition is considered the primary mechanism of STLC's antitumor activity, research suggests it might also affect other cellular pathways. Studies indicate that STLC may influence the activity of signaling pathways like MAPK and NF-κB, which are involved in cell growth and survival [].

S-Trityl-L-cysteine is a synthetic compound that belongs to the class of organosulfur compounds. Its chemical formula is C22H21NO2S, and it is characterized by a trityl group attached to the sulfur atom of the cysteine moiety. This structure grants it unique properties, particularly in its role as an inhibitor of mitotic kinesin Eg5, which is essential for proper spindle formation during cell division. S-Trityl-L-cysteine exhibits a zwitterionic nature due to its free amino and carboxyl groups, contributing to its biological activity but also complicating its solubility and clinical development .

S-Trityl-L-cysteine acts as a selective inhibitor of kinesin Eg5, a motor protein involved in pulling apart chromosomes during cell division []. It binds to a unique pocket in the Eg5 motor domain, disrupting its ATPase activity, an enzyme critical for Eg5 function []. This disrupts proper mitotic spindle formation, leading to cell cycle arrest and potential cell death [].

, primarily focused on its role as a reversible inhibitor of the human kinesin Eg5. It acts by binding tightly to the active site of Eg5, inhibiting its function with an IC50 value of approximately 500 nM . The compound can undergo esterification reactions, where the carboxyl group is modified to enhance solubility and bioavailability. Additionally, reductive alkylation can be performed on the amino group to create derivatives with potentially improved pharmacological properties .

S-Trityl-L-cysteine has demonstrated significant biological activity, particularly in cancer research. It acts as an ATP-noncompetitive inhibitor of Eg5, leading to mitotic arrest and subsequent apoptosis in cancer cells. Studies have shown that S-Trityl-L-cysteine derivatives possess cytotoxic effects against various cancer cell lines by inhibiting SIRT2 (sirtuin 2), a protein involved in cellular regulation . Furthermore, it has been observed to induce DNA cleavage at nontoxic concentrations, enhancing its potential as a therapeutic agent .

The synthesis of S-Trityl-L-cysteine typically involves several key steps:

  • Starting Materials: The synthesis begins with L-cysteine and trityl chloride.
  • Esterification: The carboxyl group of L-cysteine is converted into an ester using thionyl chloride and methanol.
  • Reductive Alkylation: The amino group can be modified through reductive alkylation using various aldehydes in the presence of sodium triacetoxy borohydride, yielding a range of derivatives with varying biological activities .

S-Trityl-L-cysteine has several applications in biomedical research:

  • Cancer Treatment: As an Eg5 inhibitor, it is being explored for its potential use in treating various cancers by disrupting mitotic processes.
  • Chemical Biology: Its ability to inhibit specific proteins makes it valuable for studying cellular mechanisms and pathways.
  • Drug Development: Derivatives of S-Trityl-L-cysteine are being developed for improved efficacy and reduced side effects in clinical settings .

Interaction studies have focused on the binding affinity of S-Trityl-L-cysteine with target proteins such as Eg5 and SIRT2. Molecular docking studies suggest that the trityl moiety interacts favorably with key amino acids within these proteins, enhancing inhibitory potency. For instance, specific hydrogen bonding interactions with residues like Asn168 have been identified as critical for binding efficiency . These studies help elucidate the structure-activity relationships necessary for optimizing therapeutic candidates.

Several compounds share structural similarities with S-Trityl-L-cysteine, particularly those that also inhibit mitotic kinesins or possess organosulfur characteristics. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
S-Trityl-L-cysteineOrganosulfurInhibits Eg5Reversible tight-binding inhibitor
S-Trityl-L-histidineOrganosulfurInhibits SIRT2Modifications enhance selectivity
ThioacetamideOrganosulfurAnticancer activityNon-selective; broader mechanism
PaclitaxelNatural productStabilizes microtubulesDifferent mechanism; not a direct inhibitor
VincristineNatural productInhibits mitosisTargets different microtubule dynamics

S-Trityl-L-cysteine stands out due to its specific inhibition of the kinesin Eg5 while also demonstrating potential as a dual-action compound through SIRT2 inhibition and DNA cleavage activity .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

363.12930009 g/mol

Monoisotopic Mass

363.12930009 g/mol

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2799-07-7

Wikipedia

(2R)-2-amino-3-[(triphenylmethyl)thio]propanoic acid

Dates

Modify: 2023-08-15
Luo et al. ATP-Competitive Inhibitors of the Mitotic Kinesin KSP that Function via an Allosteric Mechanism Nature Chemical Biology, doi: 10.1038/NChemBio.2007.34, published online 7 October 2007. http://www.nature.com/naturechemicalbiology

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